sodium;propane-1-thiolate
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Overview
Description
Sodium propane-1-thiolate, also known as sodium 1-propanethiolate, is an organosulfur compound with the molecular formula CH₃CH₂CH₂SNa. It is a salt derived from propane-1-thiol and sodium. This compound is known for its strong nucleophilic properties, making it a valuable reagent in organic synthesis. It is typically found as a solid and is highly reactive due to the presence of the thiolate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propane-1-thiolate can be synthesized through several methods:
Reaction with Thiourea: One common method involves the reaction of bromopropane with thiourea in a methanol solution. The mixture is refluxed for three hours, followed by the addition of dilute sodium hydroxide solution and further refluxing for six hours.
Reaction with Sodium Hydrosulfide: Another method involves the reaction of halogenated propane with sodium hydrosulfide.
Reaction with Hydrogen Sulfide: Propanol can also react with hydrogen sulfide to produce sodium propane-1-thiolate.
Industrial Production Methods: Industrial production of sodium propane-1-thiolate typically follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Types of Reactions:
Nucleophilic Substitution: Sodium propane-1-thiolate is a strong nucleophile and is commonly used in nucleophilic substitution reactions, particularly S_N2 reactions. It can react with alkyl halides to form thioethers.
Oxidation: This compound can undergo oxidation to form disulfides.
Dealkylation: Sodium propane-1-thiolate can dealkylate hindered esters and lactones, as well as aryl methyl ethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides are common reagents, and reactions are typically carried out in polar aprotic solvents.
Oxidation: Iodine (I₂) or other mild oxidants are used under controlled conditions to avoid over-oxidation.
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Disulfides: Formed from oxidation reactions.
Scientific Research Applications
Sodium propane-1-thiolate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various thiol esters and thioethers.
Biochemistry: It can be used to modify proteins and peptides by introducing thiol groups.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target thiol-containing enzymes.
Industry: It is used in the production of pesticides and insecticides.
Mechanism of Action
The primary mechanism of action for sodium propane-1-thiolate involves its strong nucleophilic properties. The thiolate anion (S⁻) readily attacks electrophilic centers in organic molecules, facilitating nucleophilic substitution and dealkylation reactions. This reactivity is due to the high polarizability of sulfur, which makes the thiolate anion a more effective nucleophile compared to oxygen-based nucleophiles .
Comparison with Similar Compounds
- Sodium Methanethiolate (CH₃SNa)
- Sodium Ethanethiolate (C₂H₅SNa)
- Sodium 2-Propanethiolate (C₃H₇SNa)
Comparison:
- Nucleophilicity: Sodium propane-1-thiolate is a stronger nucleophile compared to sodium methanethiolate and sodium ethanethiolate due to the longer carbon chain, which increases the electron-donating effect.
- Reactivity: It is more reactive than sodium 2-propanethiolate because the linear structure of propane-1-thiolate allows for easier access to the reactive site.
- Applications: While all these compounds are used in organic synthesis, sodium propane-1-thiolate is particularly favored for reactions requiring strong nucleophiles and for the synthesis of more complex thioethers and thiol esters .
Properties
IUPAC Name |
sodium;propane-1-thiolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSFHIIADLZQJP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[S-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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